(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine
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Overview
Description
“(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine” is a complex organic compound that features an oxazole ring, a hydroxyimino group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine” typically involves multi-step organic reactions. One possible route could involve the formation of the oxazole ring followed by the introduction of the hydroxyimino and hydroxylamine groups. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve scalable processes that ensure consistency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
“(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine” can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to optimize each specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway chosen. For example, oxidation might yield oxides, while reduction could produce amines. Substitution reactions would result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, “(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine” could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, the compound might be explored for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other oxazole derivatives, hydroxyimino compounds, and hydroxylamines. Examples could be:
- 5-ethyl-1,2-oxazole
- Hydroxyiminoacetone
- Hydroxylamine derivatives
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H11N3O3/c1-3-6-4-7(11-14-6)8(10-13)5(2)9-12/h4,12-13H,3H2,1-2H3/b9-5+,10-8+ |
InChI Key |
MYRSOMFCUPACCT-MUDDOMJDSA-N |
Isomeric SMILES |
CCC1=CC(=NO1)/C(=N/O)/C(=N/O)/C |
Canonical SMILES |
CCC1=CC(=NO1)C(=NO)C(=NO)C |
Origin of Product |
United States |
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